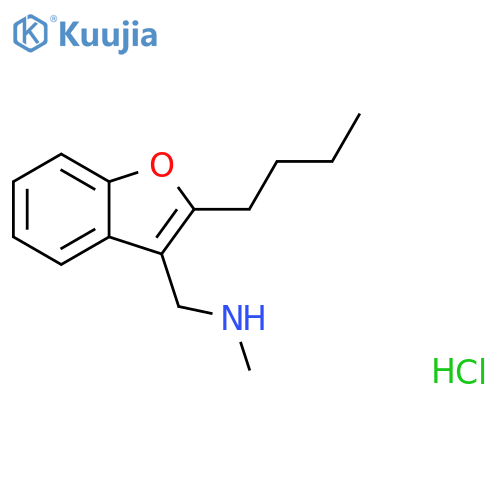

Cas no 1052552-43-8 ((2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride)

1052552-43-8 structure

商品名:(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- [(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride

- G33229

- 1052552-43-8

- 1-(2-butyl-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride

- [(2-butyl-1-benzofuran-3-yl)methyl](methyl)aminehydrochloride

- N-[(2-butyl-1-benzofuran-3-yl)methyl]-N-methylamine hydrochloride

- CS-0233346

- EN300-13280

- (2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride

-

- インチ: 1S/C14H19NO.ClH/c1-3-4-8-14-12(10-15-2)11-7-5-6-9-13(11)16-14;/h5-7,9,15H,3-4,8,10H2,1-2H3;1H

- InChIKey: PJGUYTBLUQVRRQ-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(OC2=CC=CC=C12)CCCC)NC.Cl

計算された属性

- せいみつぶんしりょう: 253.1233420g/mol

- どういたいしつりょう: 253.1233420g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 207

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.2Ų

じっけんとくせい

- ゆうかいてん: 16-18 °C

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-13280-0.25g |

[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride |

1052552-43-8 | 95% | 0.25g |

$92.0 | 2023-02-09 | |

| Enamine | EN300-13280-500mg |

[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride |

1052552-43-8 | 95.0% | 500mg |

$175.0 | 2023-09-30 | |

| A2B Chem LLC | AV30790-1g |

N-[(2-Butyl-1-benzofuran-3-yl)methyl]-n-methylamine hydrochloride |

1052552-43-8 | 95% | 1g |

$305.00 | 2024-04-20 | |

| Aaron | AR019OZ6-10g |

[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride |

1052552-43-8 | 95% | 10g |

$1539.00 | 2023-12-16 | |

| Aaron | AR019OZ6-5g |

[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride |

1052552-43-8 | 95% | 5g |

$1047.00 | 2025-02-08 | |

| Aaron | AR019OZ6-50mg |

[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride |

1052552-43-8 | 95% | 50mg |

$83.00 | 2025-02-08 | |

| Aaron | AR019OZ6-250mg |

[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride |

1052552-43-8 | 95% | 250mg |

$152.00 | 2025-02-08 | |

| A2B Chem LLC | AV30790-250mg |

N-[(2-Butyl-1-benzofuran-3-yl)methyl]-n-methylamine hydrochloride |

1052552-43-8 | 95% | 250mg |

$132.00 | 2024-04-20 | |

| A2B Chem LLC | AV30790-500mg |

N-[(2-Butyl-1-benzofuran-3-yl)methyl]-n-methylamine hydrochloride |

1052552-43-8 | 95% | 500mg |

$220.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304016-2.5g |

[(2-butyl-1-benzofuran-3-yl)methyl](methyl)amine hydrochloride |

1052552-43-8 | 95% | 2.5g |

¥13575.00 | 2024-08-09 |

(2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

1052552-43-8 ((2-Butyl-1-benzofuran-3-yl)methyl(methyl)amine Hydrochloride) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量